
Methyl 6-(cyanomethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-(cyanomethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(cyanomethyl)pyridine-2-carboxylate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with cyanomethyl reagents under specific conditions. One common method includes the use of a cyanomethylating agent in the presence of a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(cyanomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Methyl 6-(cyanomethyl)pyridine-2-carboxylate is an organic compound featuring a pyridine ring, specifically a six-membered aromatic ring that contains one nitrogen atom. It has a methyl ester group at the carboxylic acid position and a cyanomethyl group at the 6-position of the pyridine ring. The molecular formula is C9H8N2O2. This compound has received attention for its potential biological activities and applications in various fields.
Scientific Research Applications
This compound has applications in pharmaceuticals and agriculture.
Pharmaceuticals
- Its derivatives are being explored for potential use as antimicrobial and anti-inflammatory drugs. this compound has demonstrated effectiveness against various bacterial strains. Derivatives of pyridine compounds have shown anti-inflammatory and analgesic activities, suggesting potential therapeutic applications. Studies indicate that this compound interacts with specific enzymes or receptors involved in microbial metabolism, potentially inhibiting their activity and leading to antimicrobial effects.
Agriculture
- Pyridine carboxylate herbicides, including agriculturally acceptable N-oxides, salts, or esters, are used in safe compositions in agriculture .
Synthesis
- The synthesis of this compound typically involves reacting 6-chloromethylpyridine-2-carboxylate with sodium cyanide under basic conditions to yield the cyanomethyl derivative.
Mechanism of Action
The mechanism of action of Methyl 6-(cyanomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitrile group and the pyridine ring play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methylpyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
Uniqueness
Methyl 6-(cyanomethyl)pyridine-2-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 6-(cyanomethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyanomethyl group and an ester functional group. Its molecular formula is C_10H_10N_2O_2, and it has a molecular weight of approximately 194.20 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit potent anticancer properties. The compound has shown inhibitory effects against several cancer cell lines, including:
- HCC827 (human non-small cell lung cancer)
- A549 (human lung adenocarcinoma)
- MCF-7 (human breast cancer)
The mechanism of action appears to involve the inhibition of critical signaling pathways such as the PI3K/AKT pathway, which is vital for cell survival and proliferation. In vitro assays indicated that the compound induces apoptosis in cancer cells, characterized by increased levels of cleaved caspase-9 and PARP, alongside alterations in the Bax/Bcl-2 ratio, promoting apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. SAR studies suggest that modifications to the pyridine ring and substituents significantly influence its biological activity. For instance:
- Alkyl substitutions on the nitrogen atom reduce antiproliferative activity.
- The presence of an ester group enhances solubility and bioavailability.
Table 1 summarizes key findings from SAR studies related to this compound:
Substituent | Effect on Activity |
---|---|
Alkyl (R1) | Decreased activity |
Ester (R3) | Increased activity |
Aromatic groups | Variable effects depending on position |
Study 1: Antiproliferative Effects
In a study evaluating various pyridine derivatives, this compound exhibited submicromolar IC50 values against HCC827 cells. The treatment led to significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. The compound was shown to activate stress response pathways, leading to increased phosphorylation of MAPK proteins, which are crucial for mediating cellular responses to stress . This suggests that the compound not only inhibits cancer cell proliferation but also modulates cellular signaling pathways involved in survival and apoptosis.
Properties
IUPAC Name |
methyl 6-(cyanomethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMUMVKIDLHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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